Home > Products > Screening Compounds P118781 > Sezolamide hydrochloride
Sezolamide hydrochloride - 119271-78-2

Sezolamide hydrochloride

Catalog Number: EVT-283010
CAS Number: 119271-78-2
Molecular Formula: C11H19ClN2O4S3
Molecular Weight: 374.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sezolamide hydrochloride is a potent topical carbonic anhydrase inhibitor for the study of its ocular hypotensive activity in patients with elevated intraocular pressure.
Source and Classification

Sezolamide hydrochloride is classified under the group of carbonic anhydrase inhibitors, which are compounds that inhibit the enzyme carbonic anhydrase, thereby affecting bicarbonate and pH balance in biological systems. It is synthesized from simpler organic compounds, often involving modifications to existing sulfonamide structures. The compound is typically derived from the reaction of specific sulfonamides with various amines or other functional groups.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sezolamide hydrochloride typically involves several steps, beginning with the formation of a sulfonamide. The general synthetic route can be summarized as follows:

  1. Formation of Sulfonamide: The initial step involves reacting a sulfonyl chloride with an amine to form the corresponding sulfonamide.
  2. Cyclization: This intermediate can undergo cyclization reactions to introduce additional functional groups or to form a cyclic structure that enhances biological activity.
  3. Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which improves solubility and stability.

For example, one method involves the reaction of 2-amino-5-sulfamoylbenzoic acid with a suitable acylating agent under controlled conditions to yield Sezolamide hydrochloride .

Molecular Structure Analysis

Structure and Data

Sezolamide hydrochloride's molecular formula is C₁₃H₁₄ClN₃O₄S, indicating it contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The molecular structure features:

  • A sulfonamide group (-SO₂NH₂)
  • An aromatic ring system
  • A carbonyl group (C=O)

The three-dimensional conformation plays a crucial role in its interaction with carbonic anhydrase enzymes.

Structural Data

  • Molecular Weight: Approximately 305.79 g/mol
  • Melting Point: Typically ranges between 150°C to 160°C
  • Solubility: Highly soluble in water due to the presence of polar functional groups.
Chemical Reactions Analysis

Reactions and Technical Details

Sezolamide hydrochloride can participate in various chemical reactions:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles.
  2. Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into simpler components.
  3. Complexation: It may form complexes with metal ions due to its nitrogen and oxygen donor atoms.

These reactions are essential for modifying the compound to enhance its pharmacological properties or for synthesizing derivatives with improved efficacy .

Mechanism of Action

Process and Data

Sezolamide hydrochloride acts primarily by inhibiting carbonic anhydrase enzymes (specifically isoforms II and IV). This inhibition leads to decreased production of bicarbonate ions in renal tubules and other tissues, resulting in:

  • Increased excretion of bicarbonate, sodium, and water
  • Decreased intraocular pressure, beneficial for glaucoma treatment
  • Altered acid-base balance in systemic circulation

The inhibition mechanism involves competitive binding at the active site of the enzyme, where Sezolamide mimics bicarbonate, effectively blocking its normal function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Odor: Odorless.
  • Stability: Stable under normal conditions but sensitive to moisture.

Chemical Properties

  • pH Range: The hydrochloride salt exhibits a pH range conducive for solubility in physiological conditions.
  • Reactivity: Reacts with strong acids or bases; care should be taken when handling.

These properties are crucial for determining the formulation strategies in pharmaceutical applications.

Applications

Scientific Uses

Sezolamide hydrochloride is primarily used in:

  1. Glaucoma Treatment: Reducing intraocular pressure by inhibiting carbonic anhydrase activity within ocular tissues.
  2. Edema Management: Used as a diuretic in conditions where fluid retention occurs.
  3. Research Applications: Investigated for potential roles in cancer therapy due to its effects on tumor microenvironments influenced by carbonic anhydrase activity.
Discovery and Development of Dorzolamide Hydrochloride

Historical Context of Carbonic Anhydrase Inhibitors in Ophthalmology

The therapeutic application of carbonic anhydrase inhibitors (CAIs) in ophthalmology began in the 1950s with acetazolamide, an oral systemic agent that effectively lowered intraocular pressure (IOP) by suppressing aqueous humor production. Despite its efficacy, acetazolamide caused significant systemic side effects—including electrolyte imbalances, metabolic acidosis, and renal complications—due to non-selective inhibition of carbonic anhydrase (CA) isoforms throughout the body [4] [5]. These limitations spurred a 40-year quest for a topically administered CAI that could achieve local efficacy without systemic exposure. Early candidates like methazolamide and dichlorphenamide showed marginally improved tolerability but retained dose-limiting systemic effects, underscoring the challenge of corneal penetration coupled with isoform selectivity [5].

Table 1: Evolution of Carbonic Anhydrase Inhibitors in Glaucoma Management

CompoundAdministration RouteKey LimitationDevelopment Era
AcetazolamideOralSystemic acidosis, renal toxicity1950s
MethazolamideOralReduced efficacy vs. acetazolamide1960s
EthoxzolamideTopicalCorneal toxicity, poor solubility1970s
DorzolamideTopicalOcular stinging (resolved via formulation)1990s

The breakthrough came when researchers recognized that topical delivery required molecules optimized for corneal permeability and ocular tissue retention. This necessitated inhibitors with balanced lipophilicity-hydrophilicity profiles—a design hurdle unresolved until Merck’s introduction of dorzolamide hydrochloride in 1994 as the first clinically viable topical CAI [4] [8]. Its approval marked a paradigm shift, eliminating systemic CA inhibition while providing comparable IOP reduction (~20–23%) to oral predecessors [5].

Structure-Based Drug Design Paradigms in Dorzolamide Synthesis

Dorzolamide’s discovery exemplifies structure-based drug design (SBDD), leveraging X-ray crystallography of human CA isoforms to guide molecular optimization. The lead compound, L-671,152, featured a thienothiopyran-2-sulfonamide scaffold but exhibited suboptimal binding kinetics for CA-II (the dominant isoform in ciliary processes) [1] [6]. Key structural innovations addressed this:

  • Stereochemical Optimization: Introduction of chiral centers at C4 and C6 yielded the (4S,6S)-enantiomer (dorzolamide), enhancing CA-II affinity 20-fold over the racemate. The ethylamino group at C4 and methyl group at C6 created optimal van der Waals contacts with residues in the CA-II active site [1] [6].
  • Amphiphilic Engineering: Incorporation of a zwitterionic sulfonamide head (ionized at physiological pH) and lipophilic thiopyran tail enabled dual solubility: corneal penetration followed by aqueous dissolution for ciliary body delivery [1] [3].
  • Sulfone Moiety: The cyclic sulfone adjacent to the sulfonamide augmented binding via hydrogen bonding with Thr199 and Thr200, critical for nanomolar inhibition (Ki = 0.2 nM for CA-II) [6].

Table 2: Key Structural Features of Dorzolamide Enabling Topical Efficacy

Structural ElementRole in Drug DesignBiological Consequence
(4S,6S) stereochemistryMaximizes complementarity with CA-II hydrophobic pocket4000-fold selectivity for CA-II over CA-I
Primary sulfonamide (-SO₂NH₂)Zinc-binding group coordinating catalytic Zn²⁺Direct enzyme inhibition
Thiopyran-sulfone coreAmphiphilic carrier for corneal transitCorneal permeability >85%
Ethylamino side chainCharge-assisted hydrogen bonding with Gln92Sustained ocular tissue retention

This precision engineering resulted in a molecule achieving peak IOP reduction within 3 hours post-administration and sustained efficacy >8 hours—properties unattainable with prior CAIs [3] [8].

Rational Drug Design: Computational Approaches in Lead Optimization

Computational methods were indispensable in transitioning from L-671,152 to dorzolamide. Molecular docking simulations using CA-II crystal structures (PDB: 1CA2) revealed that early leads suffered from suboptimal positioning of the sulfonamide group relative to the catalytic zinc ion [1] [6]. Three computational strategies drove optimization:

  • Binding Free Energy Calculations: Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) analysis quantified energetically favorable substitutions. This identified the C4 ethylamino group as critical for ΔGbind improvement (−42.3 kcal/mol vs. −35.1 kcal/mol for methylamino analogs) [1].
  • Molecular Dynamics (MD) Simulations: 100-ns MD trajectories assessed conformational stability of dorzolamide-CA-II complexes. The (4S,6S) configuration showed <1.5 Å backbone RMSD, confirming minimal complex fluctuation—a predictor of sustained inhibition [1].
  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Regression models correlated log P values with corneal permeability. Dorzolamide’s calculated log P of 0.98 (vs. 0.17 for acetazolamide) explained its 9-fold higher corneal flux ex vivo [3] [6].

These approaches validated dorzolamide’s nanomolar potency (IC50 = 0.18 nM against CA-II) and >100-fold selectivity over off-target isoforms like CA-III [6]. Crucially, computational screening flagged early analogs with potential renal CA-IV binding, steering synthesis away from systemic toxicity risks [4].

Comparative Analysis of Early vs. Modern Synthetic Pathways

The industrial synthesis of dorzolamide evolved from a low-yielding chiral resolution route to an asymmetric catalytic process, resolving cost and scalability barriers.

Early Route (1990–1994):The original Merck synthesis involved racemic thiopyran sulfone synthesis followed by diastereomeric salt resolution:

  • Condensation of 3-acetylthiophene with diethyl oxalate to form a β-ketoester.
  • Cyclization with ethylamine yielding racemic 6-methyl-7,7-dioxo-4-ethylamino-4,5,6,7-tetrahydrothieno[2,3-b]thiopyran.
  • Chiral Resolution: Use of L-(+)-tartaric acid to isolate the desired (4S,6S)-isomer.This route suffered from <10% overall yield due to:
  • Inefficient cyclization (45% yield)
  • Losses during recrystallization (30% recovery of target enantiomer) [4]

Modern Route (Post-2000):Contemporary syntheses leverage enantioselective catalysis, exemplified by Blacklock’s Pd-catalyzed hydrogenation:

  • Preparation of prochiral enamide precursor via sulfonation/amination.
  • Asymmetric Hydrogenation: Using Pd-(R)-BINAP catalyst (0.5 mol%) to install the C4 chiral center with 98% ee.
  • Diastereoselective reduction of C6 ketone with L-selectride, yielding the (6S)-alcohol.This streamlined 5-step sequence achieves:
  • 85% enantiomeric excess
  • 40% overall yield
  • Elimination of chiral auxiliaries [4]

Table 3: Evolution of Dorzolamide Synthetic Pathways

ParameterEarly Route (Racemic Resolution)Modern Route (Asymmetric Catalysis)
Key StepDiastereomeric salt separationPd-BINAP catalyzed hydrogenation
Number of Steps95
Overall Yield8%40%
Enantiopurity95% ee (after 3 recrystallizations)98% ee (direct from reaction)
ScalabilityLimited to 100g batchesPilot-scale (>1 kg) demonstrated

The adoption of green chemistry principles—such as aqueous-phase sulfonation and catalytic hydrogenation—reduced organic solvent use by 65% versus early processes [4]. Future directions include continuous-flow synthesis integrating enzymatic desymmetrization, potentially boosting yields >60% [6].

Properties

CAS Number

119271-78-2

Product Name

Sezolamide hydrochloride

IUPAC Name

(4S)-4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride

Molecular Formula

C11H19ClN2O4S3

Molecular Weight

374.9 g/mol

InChI

InChI=1S/C11H18N2O4S3.ClH/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17;/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17);1H/t9-;/m0./s1

InChI Key

VYZDSLFBCSLIEA-FVGYRXGTSA-N

SMILES

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl

Solubility

Soluble in DMSO

Synonyms

(+-)-isomer of sezolamide
(R)-isomer of sezolamide
(S)-isomer of sezolamide
5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide
MK 0927
MK 417
MK 927
MK-0927
MK-417
MK-927
sezolamide
sezolamide hydrochloride
sezolamide monohydrochloride
sezolamide monohydrochloride(+)-(S)-isome

Canonical SMILES

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl

Isomeric SMILES

CC(C)CN[C@H]1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.